2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol is a pyrimidine derivative with the molecular formula C5H2ClF3N2O. This compound is known for its unique chemical structure, which includes a chloro group and a trifluoromethyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol typically involves the chlorination and trifluoromethylation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigating the interactions of pyrimidine derivatives with biological molecules and membranes.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-5-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with the trifluoromethyl group in a different position.
4-Chloro-2-(trifluoromethyl)pyridine: A related compound with the chloro and trifluoromethyl groups on a pyridine ring.
Uniqueness
2-Chloro-4-(trifluoromethyl)pyrimidin-5-ol is unique due to the presence of both chloro and trifluoromethyl groups on a pyrimidine ring, which can influence its reactivity and biological activity. This combination of functional groups can enhance its potential for use in various scientific and industrial applications.
Properties
Molecular Formula |
C5H2ClF3N2O |
---|---|
Molecular Weight |
198.53 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidin-5-ol |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-10-1-2(12)3(11-4)5(7,8)9/h1,12H |
InChI Key |
AZEYBRGKIHQQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.